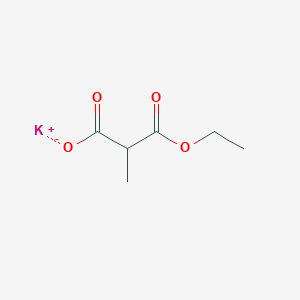

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate

概要

説明

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C6H9KO4 . It is used as a competitive inhibitor of the enzyme succinate dehydrogenase . It acts as a precursor to produce (trimethylsilyl)ethyl malonate, which is utilized to prepare beta-ketoesters by acylation and serves as an intermediate for the preparation of ethyl tert-butyl malonate .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 9 hydrogen atoms, 1 potassium atom, and 4 oxygen atoms . The exact structure is not provided in the available sources.Chemical Reactions Analysis

This compound is used as a precursor to produce (trimethylsilyl)ethyl malonate, which is utilized to prepare beta-ketoesters by acylation . More detailed information about its chemical reactions is not available in the sources.Physical and Chemical Properties Analysis

The compound has a molecular weight of 184.23 . It has a high GI absorption and is a P-gp substrate . It has a water solubility of 11.9 mg/ml and is classified as very soluble . Other physical and chemical properties such as boiling point, density, and flash point are not provided in the available sources.科学的研究の応用

Synthesis and Chemical Behavior

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate plays a significant role in various synthesis processes. For instance, it is used in the facile one-pot synthesis of Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, demonstrating its utility in creating highly functionalized products with potential applications in chemical synthesis and drug discovery (Ge et al., 2006). Another study highlights its use in the synthesis of potassium salts of carboxylic ionophores, contributing to the understanding of complex chemical structures and interactions (Kasuga, Yamaguchi, & Ohashi, 1995).

Applications in Organic Processes

In organic process research and development, this compound is utilized in large-scale asymmetric synthesis processes. An example includes its use in the synthesis of BYK 405879, a promising candidate for the treatment of acid-related diseases, illustrating its importance in pharmaceutical manufacturing (Palmer et al., 2008).

Catalysis and Reaction Mechanisms

The compound also finds applications in understanding catalysis and reaction mechanisms. For instance, it's used in studying the dynamical characterization in aqueous solutions, which sheds light on the molecular interactions and kinetics of various chemical processes (Nishikawa & Ueda, 1991).

Applications in Crystallography

In crystallography, the potassium salt of this compound has been studied to understand its structural and coordination properties. Such studies are vital for the development of new materials and for advancing our understanding of molecular structures (Kuboniwa et al., 1988).

作用機序

Safety and Hazards

The safety data sheet for Potassium 3-Ethoxy-2-methyl-3-oxopropanoate indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust or mist .

特性

IUPAC Name |

potassium;3-ethoxy-2-methyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLZDVTUAWBGGH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

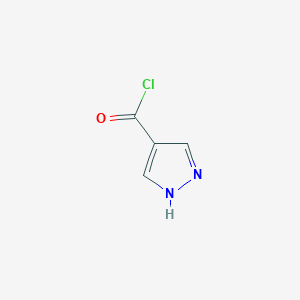

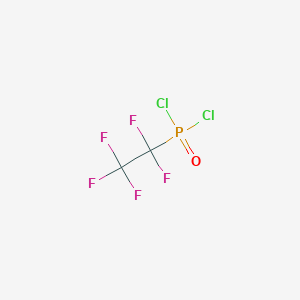

Synthesis routes and methods

Procedure details

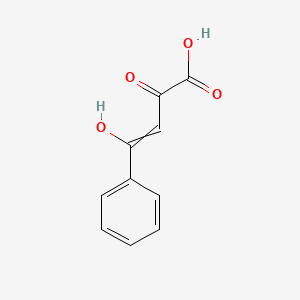

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)

![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)